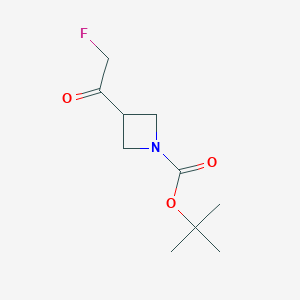

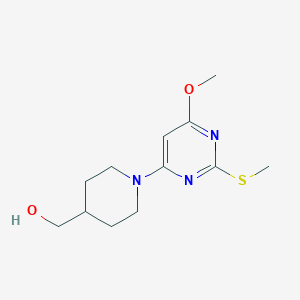

![molecular formula C13H16N2O2 B3020153 Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate CAS No. 1823394-98-4](/img/structure/B3020153.png)

Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate is not directly mentioned in the provided papers. However, the papers do discuss related azaspiro compounds, which are bifunctional and contain both azetidine and cyclobutane rings, or in the case of the second paper, a spirocyclic system with a pyrrolidine ring fused to a naphthalene system. These compounds are of interest due to their potential to access chemical space complementary to piperidine ring systems, which are prevalent in pharmaceutical chemistry . The second paper discusses the recyclization of certain dioxoheterocycles, leading to the formation of complex spirocyclic structures, which are confirmed by X-ray diffraction analysis .

Synthesis Analysis

The synthesis of related azaspiro compounds involves efficient and scalable routes, as described in the first paper for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . These methods provide a convenient entry point for further selective derivatization on the azetidine and cyclobutane rings. Although the exact synthesis of Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate is not detailed, the principles of synthesizing azaspiro compounds could be extrapolated to hypothesize potential synthetic routes for this compound.

Molecular Structure Analysis

The molecular structure of related compounds involves spirocyclic systems, which are confirmed by X-ray diffraction analysis in the second paper . The precise molecular structure of Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate is not provided, but it can be inferred that it would also feature a spirocyclic framework, potentially offering interesting interactions due to the presence of both amino and carboxylate functional groups.

Chemical Reactions Analysis

The papers do not provide specific reactions for Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate. However, the second paper discusses the recyclization reactions of dioxoheterocycles with azaspiro compounds, leading to the formation of complex structures . These reactions are indicative of the reactivity of azaspiro compounds and suggest that Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate could also undergo interesting chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate are not directly reported in the papers, the properties of azaspiro compounds, in general, can be discussed. These compounds are likely to have unique stereochemical and electronic properties due to their spirocyclic nature, which can influence their reactivity and interaction with biological targets. The presence of both amino and carboxylate groups would also affect the compound's solubility, acidity, and basicity .

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl 2-amino-5-azaspiro[2.3]hexane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-11-6-13(11)8-15(9-13)12(16)17-7-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVLHBOVUMCVOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C12CN(C2)C(=O)OCC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

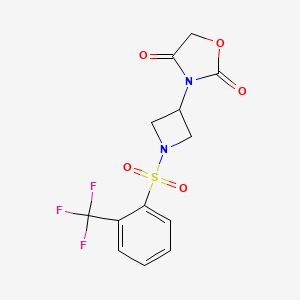

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3020070.png)

![3,6-dichloro-N-[4-(cyclohexylamino)phenyl]pyridine-2-carboxamide](/img/structure/B3020075.png)

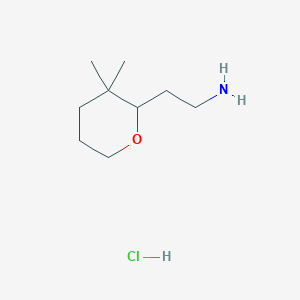

![2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3020084.png)

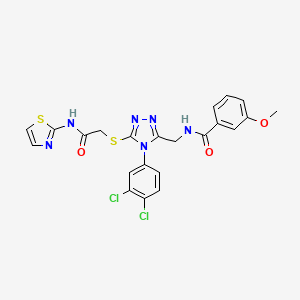

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,4-dichlorophenyl)amino)formamide](/img/structure/B3020088.png)

![2,4-dichloro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B3020090.png)

![4-tert-butyl-N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B3020092.png)